molecular formula C18H20N2O4S B4587447 3-[(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

3-[(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No.: B4587447
M. Wt: 360.4 g/mol
InChI Key: HMNSTPYVKZLYKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.11437830 g/mol and the complexity rating of the compound is 540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial and COVID-19 Drug Utilization

A study conducted by Fahim and Ismael (2021) explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, including compounds similar to 3-[(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide, for their potential antimalarial activity and possible utilization against COVID-19. The derivatives were synthesized and examined for in vitro antimalarial activity and characterized for their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Some derivatives demonstrated excellent antimalarial activity and selectivity due to the presence of specific moieties attached to the sulfonamide ring system. Theoretical calculations and molecular docking studies further supported their potential as antimalarial agents and their interaction with COVID-19 related proteins (Fahim & Ismael, 2021).

Anticancer Applications

Ravichandiran et al. (2019) reported on the synthesis and biological evaluation of phenylaminosulfanyl-1,4-naphthoquinone derivatives, highlighting the potential anticancer applications of sulfonamide compounds. These synthesized compounds exhibited potent cytotoxic activity against various human cancer cell lines, including A549, HeLa, and MCF-7. The study suggested that the presence of the phenylsulfonyl moiety contributes significantly to the compounds' cytotoxic effects, showcasing the utility of sulfonamide derivatives in cancer research (Ravichandiran et al., 2019).

Electrophysiological Activity

Morgan et al. (1990) investigated the cardiac electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides, including analogs to this compound. Their study revealed that certain compounds in this class exhibit potent Class III antiarrhythmic activity, indicating the potential of sulfonamide derivatives in developing new therapeutic agents for arrhythmias (Morgan et al., 1990).

Microbial Metabolite Identification

Wang et al. (2014) focused on identifying gut microbial metabolites of a synthetic nitric oxide-releasing farnesylthiosalicylic acid derivative, a compound with structural similarities to this compound. This research is crucial for understanding the metabolic pathways and potential therapeutic effects of such compounds within biological systems, providing insights into their mechanism of action and potential side effects (Wang et al., 2014).

Safety and Hazards

While specific safety data for “3-[(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide” was not found, it’s important to handle all chemicals with care. General safety measures include avoiding ingestion, inhalation, and contact with skin and eyes .

Properties

IUPAC Name

3-(benzenesulfonamido)-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c21-18(19-13-16-8-5-11-24-16)14-6-4-7-15(12-14)20-25(22,23)17-9-2-1-3-10-17/h1-4,6-7,9-10,12,16,20H,5,8,11,13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNSTPYVKZLYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-[(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
Reactant of Route 3
Reactant of Route 3
3-[(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
Reactant of Route 4
Reactant of Route 4
3-[(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
Reactant of Route 5
Reactant of Route 5
3-[(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
Reactant of Route 6
Reactant of Route 6
3-[(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.